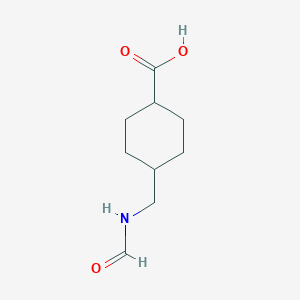
N-Formyl tranexamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl tranexamic acid: is a derivative of tranexamic acid, which is a synthetic lysine analog. Tranexamic acid is widely known for its antifibrinolytic properties, meaning it helps prevent the breakdown of fibrin clots. This compound retains some of these properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-Formyl tranexamic acid typically involves the formylation of tranexamic acid. One common method is the reaction of tranexamic acid with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions: N-Formyl tranexamic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like ammonia (NH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
科学研究应用
Chemistry: N-Formyl tranexamic acid is used as an intermediate in the synthesis of various chemical compounds. Its formyl group makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of formylation on biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: Its ability to inhibit fibrin breakdown makes it useful in the treatment of bleeding disorders .
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes .
作用机制
N-Formyl tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a molecule responsible for the degradation of fibrin. By preventing the breakdown of fibrin, it helps maintain the stability of blood clots. This mechanism is similar to that of tranexamic acid but may involve additional pathways due to the presence of the formyl group .
相似化合物的比较
Tranexamic Acid: The parent compound, known for its antifibrinolytic properties.
ε-Aminocaproic Acid: Another antifibrinolytic agent, less potent than tranexamic acid.
N-Formyl Aminocaproic Acid: A similar formylated compound with comparable properties
Uniqueness: N-Formyl tranexamic acid is unique due to its formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential therapeutic agent with enhanced properties compared to its parent compound .
属性
CAS 编号 |
1599413-49-6 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC 名称 |
4-(formamidomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-5-7-1-3-8(4-2-7)9(12)13/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI 键 |
FZISGRNKIYRSHU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CNC=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/structure/B15292989.png)
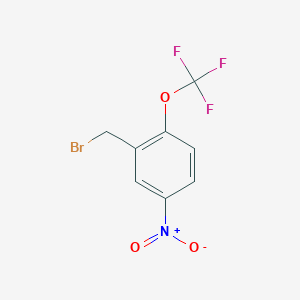
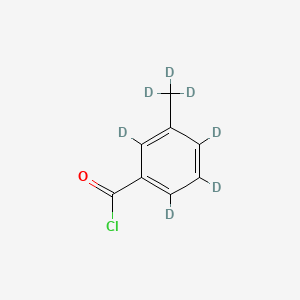
![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)
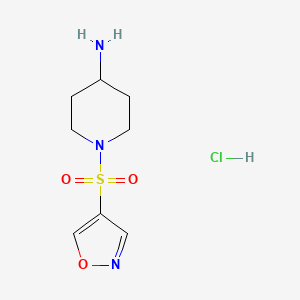
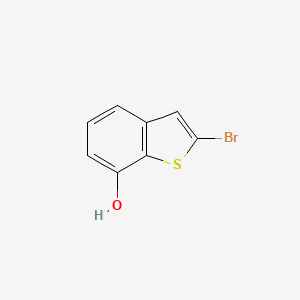
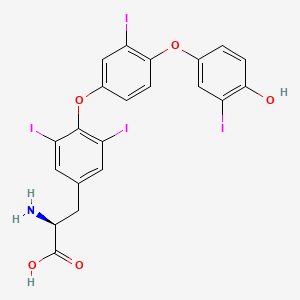
![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
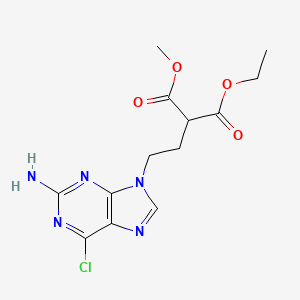
![1-(Trichloromethyl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carbaldehyde](/img/structure/B15293056.png)
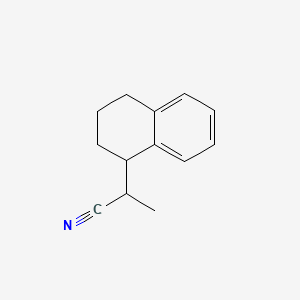
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate](/img/structure/B15293064.png)
![(alphaS)-alpha-[(Phenylmethoxy)methyl][1,1'-biphenyl]-4-ethanol](/img/structure/B15293068.png)
